molecular formula C19H20N4S B8407993 Cyclohexyl-(2-pyridyl)-methanone-(1,3-benzothiazol-2-yl)-hydrazone

Cyclohexyl-(2-pyridyl)-methanone-(1,3-benzothiazol-2-yl)-hydrazone

Cat. No. B8407993
M. Wt: 336.5 g/mol
InChI Key: WIILCPRVAPFCTN-UHFFFAOYSA-N
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Patent
US07112680B2

Procedure details

A mixture of cyclohexyl-(2-pyridyl)-methanone (0.77 g, 4.05 mmol) and 2-hydrazinobenzothiazole (0.60 g, 4.02 mmol) in 15 ml of methanol is refluxed for 15 hours after the addition of 5 drops of glacial acetic acid. The reaction is monitored by means of thin layer chromatography (Polygram Sil G/UV254 prefabricated foils; eluting agent: petroleum ether:ethyl acetate (3:7)). The reaction mixture is stored over night in the refrigerator at approximately 5° C. The precipitate is filtered and recrystallized from a mixture of ethanol and water. Yield: 1.09 g (80% of theory).
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:15]([C:17]1[S:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1)[NH2:16]>CO.C(O)(=O)C>[S:18]1[C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=[C:17]1[NH:15][N:16]=[C:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=NC=CC=C1
Name
Quantity
0.6 g
Type
reactant
Smiles
N(N)C=1SC2=C(N1)C=CC=C2
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 15 hours
Duration
15 h
WASH
Type
WASH
Details
The reaction is monitored by means of thin layer chromatography (Polygram Sil G/UV254 prefabricated foils; eluting agent: petroleum ether:ethyl acetate (3:7))
WAIT
Type
WAIT
Details
The reaction mixture is stored over night in the refrigerator at approximately 5° C
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and water

Outcomes

Product
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)NN=C(C2=NC=CC=C2)C2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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